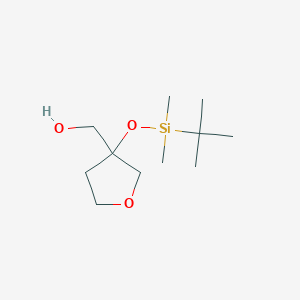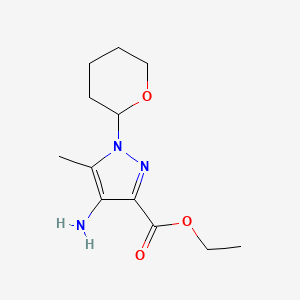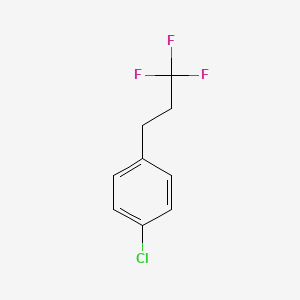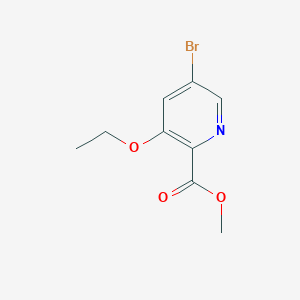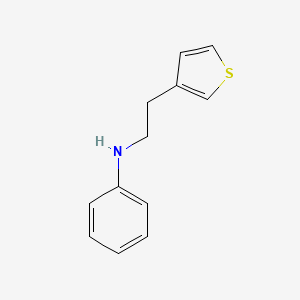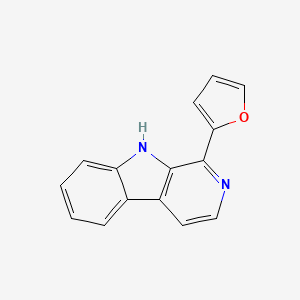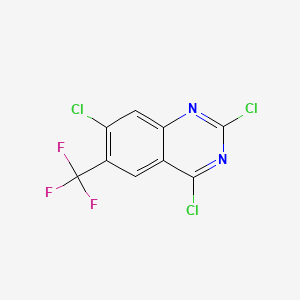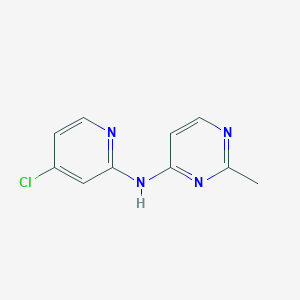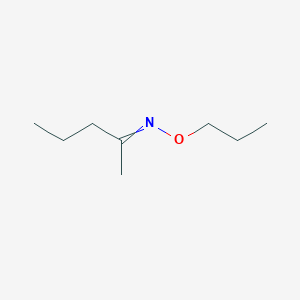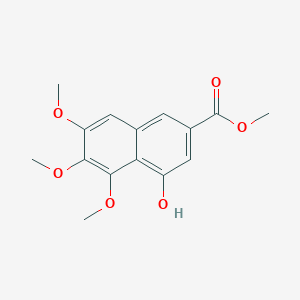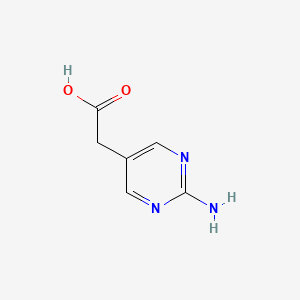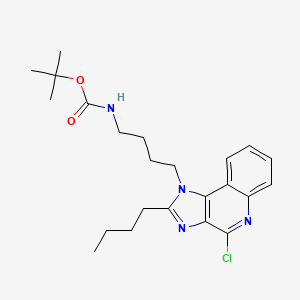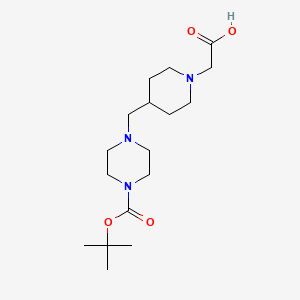
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is a chemical compound known for its versatility in scientific research. It is a derivative of piperazine, a compound that interacts with various targets, including neurotransmitter receptors and ion channels. This compound is often used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester with sodium hydroxide in methanol . The mixture is stirred for several hours, concentrated, and then adjusted to a specific pH using citric acid solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of new organic compounds.
Biology: In the development of PROTACs for targeted protein degradation.
Medicine: Potential use in the design and synthesis of anti-tuberculosis drugs.
Industry: Used in the creation of chemical conjugates and other industrial applications.
作用機序
As a piperazine derivative, 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is known to affect various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is unique due to its specific structure, which allows it to be used as a rigid linker in PROTAC development. This rigidity impacts the 3D orientation of the degrader, optimizing drug-like properties and enhancing its effectiveness in targeted protein degradation.
特性
分子式 |
C17H31N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)12-14-4-6-18(7-5-14)13-15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
InChIキー |
ULJXGJVCIAVJGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


